Cas no 4921-49-7 (8-Chloro Caffeine)

8-Chloro Caffeine structure
8-Chloro Caffeine structure
Product Name:8-Chloro Caffeine
CAS No:4921-49-7
MF:C8H9ClN4O2
MW:228.63565993309
MDL:MFCD00047246
CID:331129
PubChem ID:21031
Update Time:2025-04-19

8-Chloro Caffeine Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,8-chloro-3,7-dihydro-1,3,7-trimethyl-
    • 8-Chloro Caffeine
    • 8-chloro-1,3,7-trimethylpurine-2,6-dione
    • 1,3,7-Trimethyl-2,6-dioxo-8-chloro.1H,3H,7H-xanthine
    • 8-Chlor-3,7-dihydro-1,3,7-trimethyl-1H-purin-2,6-dion
    • 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,8-dione
    • 8-chloro-1,3,7-trimethylxanthine
    • 8-Chloro-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
    • CAFFEINE,8-CHLORO
    • EINECS 225-552-1
    • NSC 6277
    • PD166951
    • 4921-49-7
    • Z104495030
    • F70292
    • UNII-297FVR09D5
    • FT-0664571
    • Caffeine, 8-chloro
    • NSC6277
    • DIMENHYDRINATE IMPURITY E
    • 8-Chloro-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione
    • DTXSID00197722
    • AKOS000271148
    • 5-26-14-00135 (Beilstein Handbook Reference)
    • NS00031874
    • BRN 0232628
    • EN300-21281
    • DIMENHYDRINATE IMPURITY E [EP IMPURITY]
    • 8-chloro-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SCHEMBL2496142
    • 8-Chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (8-Chlorocaffeine)
    • 1H-Purine-2, 8-chloro-3,7-dihydro-1,3,7-trimethyl-
    • CS-0239431
    • CAFFEINE, 8-CHLORO-
    • 8-Chlorocaffeine
    • HGKPGBJNNATDRR-UHFFFAOYSA-N
    • NSC-6277
    • AB-323/25048559
    • 297FVR09D5
    • Q27254399
    • 8-Chloro-1,3,7-trimethyl-3,7-dihydropurine-2,6-dione
    • 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3,7-trimethyl-
    • DIMENHYDRINATE IMPURITY E (EP IMPURITY)
    • DB-242962
    • DTXCID60120213
    • 1H-Purine-2,6-dione, 8-chloro-3,7-dihydro-1,3,7-trimethyl-(9CI)
    • MDL: MFCD00047246
    • Inchi: 1S/C8H9ClN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3
    • InChI Key: HGKPGBJNNATDRR-UHFFFAOYSA-N
    • SMILES: ClC1=NC2=C(C(N(C)C(N2C)=O)=O)N1C

Computed Properties

  • Exact Mass: 228.04100
  • Monoisotopic Mass: 228.041
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 58.4A^2

Experimental Properties

  • Density: 1.6
  • Melting Point: 190-192°C
  • Boiling Point: 425.4°Cat760mmHg
  • Flash Point: 211.1°C
  • Refractive Index: 1.696
  • PSA: 61.82000
  • LogP: -0.37590

8-Chloro Caffeine Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

8-Chloro Caffeine Pricemore >>

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